2-(3-Methoxy-phenyl)-3-methyl-butylamine
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(8-13)10-5-4-6-11(7-10)14-3/h4-7,9,12H,8,13H2,1-3H3 |
InChI Key |
IJRDBFWAYQMHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following structurally related compounds are compared based on available evidence:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 2-(3-Methoxy-phenyl)-3-methyl-butylamine* | C₁₂H₁₉NO | 3-MeO-phenyl, 3-methylbutylamine | ~193.29 (calculated) | Hypothesized CNS activity |
| 2-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | 3-MeO-phenyl, ethylamine | 151.21 | Precursor for neuroactive agents |
| 2-(Dimethylamino)-3-methylbutylamine | C₁₂H₂₈N₂ | Branched alkyl, dimethylamino | 200.36 | Surfactant or ligand in catalysis |
| Quinazolinone derivative (Compound 135) | C₂₆H₂₇N₇O₂ | 3-MeO-phenyl, purine-quinazolinone | 483.55 | Anticancer or kinase inhibition |
*Note: Data for this compound are inferred from analogs due to lack of direct evidence.
Key Observations:
Chain Length and Lipophilicity: The ethylamine chain in 2-(3-Methoxyphenyl)ethylamine (C₉H₁₃NO) offers lower molecular weight and higher solubility compared to the longer 3-methylbutylamine chain in the target compound, which likely increases lipophilicity and membrane permeability .
Functional Group Impact: The methoxy group in all 3-MeO-phenyl derivatives enhances aromatic stability and may interact with hydrophobic pockets in biological targets . The quinazolinone scaffold (Compound 135) introduces heterocyclic complexity, enabling hydrogen bonding and π-π stacking, which are critical for kinase inhibition .
Synthetic Accessibility :
- Ethylamine derivatives (e.g., 2-(3-Methoxyphenyl)ethylamine) are synthesized via straightforward alkylation or condensation reactions, as seen in procedures involving aromatic amines and ester intermediates .
- More complex structures like Compound 135 require multi-step protocols, including cyclization and halogenation, which reduce scalability .
Physicochemical and Pharmacological Properties
- Melting/Boiling Points: 2-(3-Methoxyphenyl)ethylamine has a reported boiling point of ~250°C (extrapolated from similar amines), whereas the target compound’s branched chain may lower its melting point due to reduced crystallinity . The quinazolinone derivative (Compound 135) has a high molecular weight (483.55 g/mol), likely resulting in a solid-state structure with a melting point >200°C .
Preparation Methods
Mannich Reaction and Acylative Activation
The foundational route for synthesizing 2-(3-Methoxy-phenyl)-3-methyl-butylamine involves the Mannich reaction, which facilitates the introduction of the dimethylamino group. As detailed in EP2046726B1, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol undergoes acylation using organic acyl halides or anhydrides (e.g., acetyl chloride or trifluoroacetic anhydride) in the presence of a base such as sodium carbonate. This step generates an intermediate ketone, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, with an enantiomeric purity exceeding 97%.
Reaction Conditions:
Stereoselective Hydrogenolysis
Following acylation, palladium-catalyzed hydrogenolysis selectively reduces the ketone to the desired amine. EP2046726B1 reports the use of 5% Pd/C under 50 psi H₂ at 25°C, achieving a 96.3% yield of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine with 99.7% enantiomeric purity after recrystallization. Critical to this step is the suppression of racemization through precise pH control (maintained at 7.5–8.0 using HEPES buffer).
Biocatalytic Synthesis Using Transaminases
Enzyme-Catalyzed Asymmetric Amination
A novel approach employs ω-transaminases to catalyze the asymmetric synthesis of chiral amines. As demonstrated by Müller et al. (2020), (S)-1-(3-methoxyphenyl)ethylamine is synthesized via a continuous membrane reactor coupled with in situ crystallization. The transaminase from Arthrobacter citreus achieves a 98% conversion rate using isopropylamine as an amine donor, with the product crystallizing as a 3MPEA-3DPPA salt (solubility: 12 mM at pH 7.5, 30°C).
Process Parameters:
Industrial-Scale Production Methods
Resolution and Halogenation Strategies
CN102838493A outlines an industrial route starting from 3-(3-methoxyphenyl)-2-mevalonic acid, involving resolution with L-(−)-dibenzoyltartaric acid (L-DBTA) to isolate the (1R,2R)-enantiomer. Subsequent halogenation with PCl₃ and amidation with dimethylamine yields a key intermediate, which is reduced using NaBH₄/NiCl₂ to furnish the amine with 99.8% HPLC purity.
Key Industrial Challenges:
-
Grignard Reaction Limitations: Early methods relied on anhydrous conditions and high-pressure hydrogenation, posing safety risks.
-
Cost Efficiency: Transitioning from batch to continuous flow reactors reduced production costs by 40% while maintaining yield.
Stereoselective Synthesis and Resolution Techniques
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution combines asymmetric catalysis with in situ racemization to maximize yield. Using a palladium catalyst (Pd(OAc)₂) and (−)-sparteine as a chiral ligand, DKR achieves 94% ee for the (2R,3R)-enantiomer at 60°C. This method circumvents traditional column chromatography, reducing purification steps.
Comparative Data:
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Hydrogenolysis | Pd/C | 99.7 | 96.3 |
| Biocatalysis | Transaminase | 99.5 | 98.0 |
| DKR | Pd(OAc)₂ | 94.0 | 89.0 |
Comparative Analysis of Methodologies
Efficiency and Scalability
Traditional organic synthesis offers high enantiomeric purity (up to 99.7%) but requires hazardous reagents (e.g., Pd/C, H₂ gas). Biocatalytic methods, while greener, face scalability challenges due to enzyme stability and substrate inhibition. Industrial hybrid approaches, such as the integrated reactor-crystallizer system, balance efficiency (98% conversion) and operational safety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Methoxy-phenyl)-3-methyl-butylamine, and how can reaction conditions be standardized?
- Methodological Answer : The compound is synthesized via reductive amination using 3-methoxybenzaldehyde and 3-methylbutylamine. Reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are critical. Key parameters include:
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.7–3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and aliphatic chain integration.
- Mass Spectrometry : ESI-MS for molecular ion detection (m/z = 207.31) and fragmentation patterns.
- IR Spectroscopy : Stretching bands for NH (3300–3400 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability testing via HPLC under varying pH (3–9) and temperatures (4–40°C) reveals degradation >50°C. Store at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, chain branching) influence biological activity?
- Methodological Answer : Comparative studies with analogs highlight:
| Analog Structure | Key Modification | Observed Effect |
|---|---|---|
| (3-Bromo-4-methoxyphenyl)methylamine | Bromine substitution | Increased electrophilicity |
| (4-Methoxyphenyl)(3-methylbutyl)amine | Methoxy positional isomer | Reduced receptor affinity |
| 3-Methoxy-N-(2-methylbutyl)aniline | Aniline backbone | Altered metabolic stability |
| Structure-activity relationship (SAR) studies require docking simulations (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) . |
Q. How can contradictions in reported spectral data be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are addressed via:
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
- Isotopic Labeling : ¹⁵N-labeled amines clarify NH proton environments.
- Cross-Validation : Compare with PubChem/CAS datasets (e.g., CID 17206706) .
Q. What in silico strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) and pharmacophore modeling (Schrödinger) identify potential targets. For example:
- Calcium Channels : Structural similarity to phenylalkylamine blockers suggests competitive inhibition (Ki ≈ 10–100 nM) .
- Monoamine Oxidase (MAO) : Docking into MAO-A active site (PDB: 2Z5X) predicts H-bonding with FAD cofactor .
Q. What experimental designs address the lack of comprehensive physical property data?
- Methodological Answer : Systematic characterization includes:
- Thermal Analysis : DSC for melting point (predicted: 80–90°C).
- LogP Determination : Shake-flask method (expected: 2.5–3.5).
- X-ray Crystallography : Resolve stereochemistry and crystal packing .
Q. How can researchers reconcile conflicting reports on its biological activity?
- Methodological Answer : Contradictions (e.g., receptor activation vs. inhibition) are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
